molecular formula C17H19BrN4O2 B2636103 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide CAS No. 2097919-36-1

3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide

Numéro de catalogue: B2636103
Numéro CAS: 2097919-36-1
Poids moléculaire: 391.269
Clé InChI: LPKXZLYLXBYSEV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a pyrimidine ring substituted with a bromine atom and an ether linkage to a pyrrolidine carboxamide moiety

Activité Biologique

The compound 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide is a pyrrolidine derivative that has garnered attention for its potential biological activities. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

C18H21BrN2O2\text{C}_{18}\text{H}_{21}\text{Br}\text{N}_2\text{O}_2

Molecular Characteristics

  • Molecular Weight: 373.28 g/mol
  • CAS Number: Not specified in the sources but can be derived from its molecular structure.

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity: Pyrimidine derivatives are known for their antimicrobial properties. Studies have shown that modifications at the pyrimidine ring can enhance efficacy against bacterial strains.
  • Anticancer Properties: Many pyrrolidine derivatives have been investigated for their ability to inhibit cancer cell proliferation. The presence of the bromopyrimidine moiety may contribute to enhanced interactions with DNA or RNA, potentially leading to apoptosis in cancer cells.

Case Studies

  • Anticancer Activity:
    • A study on related compounds demonstrated significant inhibition of cell proliferation in various cancer cell lines, including A431 vulvar epidermal carcinoma cells. The mechanism involved the disruption of nucleotide synthesis pathways, which are crucial for cancer cell survival .
    • Another investigation highlighted the role of pyrimidine derivatives in modulating signaling pathways associated with tumor growth and metastasis .
  • Antimicrobial Evaluation:
    • Research into similar bromopyrimidine compounds revealed effective inhibition against Gram-positive and Gram-negative bacteria, suggesting that the 5-bromo substitution enhances the compound's ability to penetrate bacterial membranes .

In Vitro and In Vivo Studies

In vitro assays have shown that this compound exhibits dose-dependent activity against various microbial strains. In vivo studies are still limited, but preliminary results suggest potential efficacy in animal models of infection and tumor growth.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of bacterial growth
AnticancerReduced cell proliferation
MechanismDisruption of nucleotide synthesis

Comparison with Other Pyrimidine Derivatives

Compound NameAntimicrobial ActivityAnticancer ActivityReference
This compoundYesYesThis Study
Chloroethyl pyrimidine nucleosidesModerateSignificant
Ferrocene-pyrimidine conjugatesHighModerate

Applications De Recherche Scientifique

Pharmacological Applications

Autotaxin Inhibition
The compound has been identified as an autotaxin (ATX) inhibitor. Autotaxin is an enzyme that produces lysophosphatidic acid (LPA), a bioactive lipid involved in various physiological processes, including cell proliferation, migration, and survival. Inhibition of ATX can have therapeutic benefits in conditions such as cancer, fibrosis, and neurodegenerative diseases. A patent outlines methods for utilizing compounds like 3-[(5-bromopyrimidin-2-yl)oxy]-N-(2-phenylethyl)pyrrolidine-1-carboxamide for treating diseases associated with elevated LPA levels .

Potential in Cancer Therapy
Research indicates that autotaxin inhibitors may play a role in cancer therapy by disrupting the tumor microenvironment. By inhibiting LPA signaling pathways, these compounds can potentially reduce tumor growth and metastasis. The compound's structure suggests it may interact with specific receptors involved in cancer progression .

Synthetic Chemistry

Synthesis and Characterization
The synthesis of this compound involves multiple steps of organic synthesis techniques. Analytical methods such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are employed to characterize the compound and confirm its structure .

Case Studies in Synthesis
A case study highlights the use of pyrrolidine derivatives in developing new synthetic routes for complex organic molecules. The compound serves as a versatile intermediate for synthesizing other biologically active molecules, showcasing its importance in medicinal chemistry .

Biochemical Research

Role as a Research Chemical
In biochemical research, compounds similar to this compound have been studied for their effects on NMDA receptors, which are crucial for synaptic plasticity and memory function. Some derivatives have exhibited dissociative effects and are being explored for their potential therapeutic applications in treating neurological disorders .

Comparative Analysis of Related Compounds

To better understand the applications of this compound, a comparison with related compounds is useful:

Compound NameStructurePrimary Application
5-Bromo-N-(2-phenylethyl)pyrimidin-2-amineStructurePotential NMDA receptor antagonist
N-(5-(4-Bromophenyl)-6-(2-(5-bromopyrimidin-2-yloxy)ethoxy)pyrimidin-4-yl)sulfamideStructureAntitumor activity

Propriétés

IUPAC Name

3-(5-bromopyrimidin-2-yl)oxy-N-(2-phenylethyl)pyrrolidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19BrN4O2/c18-14-10-20-16(21-11-14)24-15-7-9-22(12-15)17(23)19-8-6-13-4-2-1-3-5-13/h1-5,10-11,15H,6-9,12H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPKXZLYLXBYSEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=C(C=N2)Br)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.